4-Chloro-N,N-dimethyl-6-morpholino-1,3,5-triazin-2-amine

Descripción general

Descripción

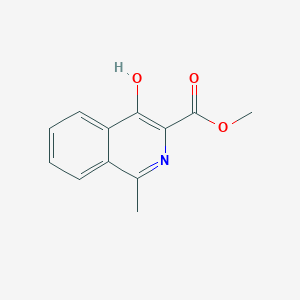

4-Chloro-N,N-dimethyl-6-morpholino-1,3,5-triazin-2-amine is a derivative of 1,3,5-triazine, a class of compounds known for their diverse biological activities.

Métodos De Preparación

The synthesis of 4-Chloro-N,N-dimethyl-6-morpholino-1,3,5-triazin-2-amine typically involves the substitution of chloride ions in cyanuric chloride with morpholine. This reaction is carried out at temperatures between 70-80°C in a dioxane/water solvent mixture using sodium carbonate as a base . The reaction can be performed using conventional methods or microwave irradiation, with the latter providing shorter reaction times and higher yields .

Análisis De Reacciones Químicas

4-Chloro-N,N-dimethyl-6-morpholino-1,3,5-triazin-2-amine undergoes various chemical reactions, including:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or alcohols.

Oxidation and Reduction:

Esterification: The compound can react with carboxylic acids to form esters.

Aplicaciones Científicas De Investigación

4-Chloro-N,N-dimethyl-6-morpholino-1,3,5-triazin-2-amine has several scientific research applications:

Antimicrobial Activity: The compound has shown promising activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Anticancer Activity: Some derivatives of 1,3,5-triazine have been investigated for their potential to inhibit cancer cell growth.

Antimalarial Activity:

Mecanismo De Acción

The mechanism of action of 4-Chloro-N,N-dimethyl-6-morpholino-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis or interfere with essential bacterial enzymes . The anticancer activity is likely due to its ability to inhibit key enzymes involved in cell proliferation .

Comparación Con Compuestos Similares

4-Chloro-N,N-dimethyl-6-morpholino-1,3,5-triazin-2-amine can be compared with other triazine derivatives such as:

Hexamethylmelamine: Used clinically for its antitumor properties.

2-Amino-4-morpholino-1,3,5-triazine: Known for its antitumor activity against lung, breast, and ovarian cancers.

Hydroxymethylpentamethylmelamine: The hydroxylated metabolite of hexamethylmelamine with significant biological activity.

These comparisons highlight the unique structural features and biological activities of this compound, making it a valuable compound for further research and development.

Propiedades

Número CAS |

97141-48-5 |

|---|---|

Fórmula molecular |

C9H14ClN5O |

Peso molecular |

243.69 g/mol |

Nombre IUPAC |

4-chloro-N,N-dimethyl-6-morpholin-4-yl-1,3,5-triazin-2-amine |

InChI |

InChI=1S/C9H14ClN5O/c1-14(2)8-11-7(10)12-9(13-8)15-3-5-16-6-4-15/h3-6H2,1-2H3 |

Clave InChI |

LYTSDZSZNMYDCR-UHFFFAOYSA-N |

SMILES canónico |

CN(C)C1=NC(=NC(=N1)N2CCOCC2)Cl |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(dimethylamino)ethyl]-5-iodopyridin-2-amine](/img/structure/B8742689.png)

![1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride](/img/structure/B8742723.png)

![Propanamide, N-[2-(4-morpholinyl)ethyl]-](/img/structure/B8742737.png)